Hydrocortisone Valerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCHYNWYXKICIO-FZNHGJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045633 | |
| Record name | Hydrocortisone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57524-89-7 | |
| Record name | Hydrocortisone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone valerate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057524897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone valerate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14544 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68717P8FUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Cellular Pharmacology of Hydrocortisone Valerate
Glucocorticoid Receptor Binding and Translocation
The pharmacological activity of hydrocortisone (B1673445) valerate (B167501) is initiated by its binding to the cytosolic glucocorticoid receptor (GR). drugbank.comnih.govpharmaoffer.com This binding event triggers a conformational change in the receptor, leading to the dissociation of a protein complex that includes heat shock proteins. plasticsurgerykey.com The newly formed hydrocortisone valerate-GR complex then translocates from the cytoplasm into the cell nucleus. drugbank.comnih.govpharmaoffer.complasticsurgerykey.com
Once inside the nucleus, the activated receptor complex acts as a ligand-dependent transcription factor. It binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comnih.govpharmaoffer.complasticsurgerykey.com This interaction with GREs allows the receptor to either enhance or suppress the transcription of these genes, thereby altering the synthesis of specific proteins. drugbank.complasticsurgerykey.commedchemexpress.com This modulation of gene expression is a fundamental mechanism by which this compound exerts its widespread effects on inflammation and immune function. nih.govportlandpress.com
Modulation of Inflammatory Pathways
This compound significantly impacts multiple inflammatory pathways, leading to a broad suppression of the inflammatory response. drugbank.comphysio-pedia.com
Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins)
A key anti-inflammatory mechanism of this compound involves the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins (also referred to as annexins). drugs.comsahpra.org.zadrugs.comnih.govdrugbank.com Specifically, glucocorticoids like this compound stimulate the synthesis of lipocortin-1 (annexin-1). drugbank.compharmaoffer.com These proteins play a crucial role in controlling the production of potent inflammatory mediators. drugs.comsahpra.org.zadrugs.comnih.gov
Inhibition of Arachidonic Acid Release
Lipocortins, induced by this compound, exert their anti-inflammatory effects by inhibiting the activity of phospholipase A2. drugs.comsahpra.org.zadrugs.comnih.govdrugbank.com PLA2 is the enzyme responsible for releasing arachidonic acid from membrane phospholipids. drugs.comsahpra.org.zadrugs.com By inhibiting PLA2, this compound effectively blocks the release of arachidonic acid, which is the common precursor for the biosynthesis of various pro-inflammatory eicosanoids. drugs.comsahpra.org.zadrugbank.comnih.gov
Regulation of Prostaglandin (B15479496) and Leukotriene Biosynthesis
The inhibition of arachidonic acid release directly impacts the synthesis of prostaglandins (B1171923) and leukotrienes, two major classes of inflammatory mediators. drugs.comdrugbank.comnih.govphysio-pedia.com By limiting the availability of their common precursor, this compound effectively curtails the production of these substances, leading to a reduction in inflammation. drugs.comdrugbank.comnih.gov Furthermore, glucocorticoids can also suppress the expression of cyclooxygenase (COX-1 and COX-2) enzymes, which are essential for prostaglandin synthesis, further potentiating the anti-inflammatory effect. drugbank.comnih.gov
Impact on Mitogen-Activated Protein Kinase (MAPK) Pathway
Research indicates that glucocorticoids can influence the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov One mechanism involves the induction of MAPK phosphatase 1, which leads to the dephosphorylation and subsequent inactivation of Jun N-terminal kinase (JNK). nih.gov This action directly inhibits c-Jun mediated transcription, a pathway involved in inflammatory responses. nih.gov Studies have shown that hydrocortisone can suppress the generation of reactive oxygen species from circulating granulocytes, and inhibition of the extracellular signal-regulated kinase (ERK) branch of the MAPK pathway is an alternative approach to this effect. nih.gov
Blockade of Nuclear Factor (NF)-kappa-B Transcriptional Activity
This compound also exerts its anti-inflammatory effects by interfering with the transcriptional activity of nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. nih.govnih.gov Glucocorticoids can inhibit NF-κB activity through several mechanisms, including the induction of the inhibitory protein IκBα and direct protein-protein interactions between the glucocorticoid receptor and NF-κB subunits. nih.govplos.org This blockade of NF-κB-mediated transcription is a major contributor to the anti-inflammatory properties of this compound. nih.govnih.gov Studies have shown that hydrocortisone can inhibit the nuclear translocation of NF-κB, although this effect may be dependent on an individual's genetic makeup. plos.org
Interactive Data Tables
Table 1: Key Molecular Interactions of this compound
| Mechanism | Target Molecule/Pathway | Effect of this compound | Reference |
| Receptor Binding | Glucocorticoid Receptor (GR) | Binding and activation | drugbank.com, nih.gov, pharmaoffer.com |
| Gene Regulation | Glucocorticoid Response Elements (GREs) | Translocation to nucleus and binding to GREs | drugbank.com, nih.gov, pharmaoffer.com, plasticsurgerykey.com |
| Enzyme Inhibition | Phospholipase A2 (PLA2) | Induction of inhibitory proteins (Lipocortins) | drugbank.com, drugs.com, sahpra.org.za, drugs.com, nih.gov |
| Precursor Inhibition | Arachidonic Acid | Inhibition of release from phospholipids | drugbank.com, nih.gov, drugs.com, sahpra.org.za |
| Pathway Modulation | Mitogen-Activated Protein Kinase (MAPK) | Induction of MAPK phosphatase 1, inactivation of JNK | nih.gov |
| Transcription Factor Inhibition | Nuclear Factor-kappa B (NF-κB) | Blockade of transcriptional activity | nih.gov, nih.gov, plos.org |
Suppression of Cytokine Production
A key aspect of the anti-inflammatory action of this compound is its ability to suppress the production of a wide range of pro-inflammatory cytokines. nih.govpharmaoffer.comdrugbank.com Glucocorticoids, including this compound, inhibit the genes responsible for encoding several interleukins (IL) and other signaling molecules that play a crucial role in orchestrating the inflammatory response. nih.govpharmaoffer.comdrugbank.com
The cytokines suppressed by glucocorticoids include:
IL-1, IL-2, IL-3, IL-6, and IL-8 : These interleukins are involved in various aspects of inflammation, including the activation and proliferation of immune cells. nih.govpharmaoffer.comdrugbank.com
IL-4 and IL-5 : These cytokines are particularly important in allergic reactions and the activation of eosinophils. nih.govpharmaoffer.comdrugbank.com
Tumor Necrosis Factor-alpha (TNF-alpha) : A potent pro-inflammatory cytokine involved in systemic inflammation. nih.govpharmaoffer.comdrugbank.com
By inhibiting the production of these cytokines, this compound effectively dampens the inflammatory cascade, leading to a reduction in the clinical signs of inflammation such as redness, swelling, and pain. nih.govpharmaoffer.comdrugbank.compatsnap.com The suppression of IL-2, in particular, is a critical component of this process as it limits the proliferation of T cells, which are central to the adaptive immune response. nih.govpharmaoffer.comdrugbank.com
Vasoconstrictive Properties and Anti-Pruritic Effects
This compound exhibits notable vasoconstrictive and anti-pruritic (anti-itching) effects, which contribute significantly to its therapeutic efficacy in treating inflammatory skin conditions. nih.govnih.govtargetmol.compharmaoffer.comdrugbank.comrxlist.comhres.camayoclinic.orgijnrd.orghres.cafda.gov
The vasoconstrictive action of this compound involves the narrowing of blood vessels in the skin. ijnrd.org This reduction in blood flow to the affected area helps to decrease erythema (redness) and swelling, two common signs of inflammation. ijnrd.org While the precise mechanism is not fully elucidated, it is believed to be a result of the drug's influence on the small blood vessels within the dermis. nih.govfda.gov
The anti-pruritic effects of this compound provide relief from itching, a distressing symptom of many dermatological disorders. mayoclinic.orghres.ca This action is closely linked to its anti-inflammatory and vasoconstrictive properties. By reducing inflammation and the release of inflammatory mediators that can stimulate nerve endings, this compound helps to alleviate the sensation of itching. medscape.com
Immunosuppressive Actions at the Cellular Level
In addition to its anti-inflammatory effects, this compound possesses immunosuppressive properties that modulate the body's immune response at a cellular level. drugs.comnih.govdrugbank.com This is a critical aspect of its mechanism of action, particularly in the management of immune-mediated skin diseases. drugbank.com
Suppression of Cell-Mediated Immunity
This compound effectively suppresses cell-mediated immunity, a branch of the immune system that involves the activation of phagocytes, antigen-specific cytotoxic T-lymphocytes, and the release of various cytokines in response to an antigen. nih.govpharmaoffer.comdrugbank.com Glucocorticoids inhibit the function of key immune cells such as T-lymphocytes and macrophages. patsnap.com By reducing the production of crucial cytokines like IL-2, this compound limits the proliferation and activation of T-cells, thereby dampening the cell-mediated immune response. nih.govpharmaoffer.comdrugbank.com This action is particularly beneficial in conditions where an overactive T-cell response contributes to the pathology. stacommunications.com
Suppression of Humoral Immunity and B Cell Activity
This compound also exerts a suppressive effect on humoral immunity, which is mediated by macromolecules found in extracellular fluids, such as secreted antibodies. nih.govpharmaoffer.comdrugbank.com Glucocorticoids cause B-cells to express lower amounts of IL-2 and its receptors, which are essential for B-cell clonal expansion and subsequent antibody synthesis. nih.govpharmaoffer.comdrugbank.com This reduction in B-cell activity leads to a decrease in the production of antibodies that can contribute to inflammatory and allergic conditions. nih.govpharmaoffer.comdrugbank.com Furthermore, studies have shown that hydrocortisone can have a selective inhibitory effect on the early stages of the human B-cell activation cycle, which in turn leads to the inhibition of RNA and DNA synthesis necessary for their proliferation. nih.gov
Pharmacokinetic and Pharmacodynamic Considerations in Research
Percutaneous Absorption Dynamics
The movement of hydrocortisone (B1673445) valerate (B167501) through the skin is a complex process influenced by a number of factors. This topical corticosteroid can be absorbed through normal, intact skin. pharmaoffer.comfda.govsahpra.org.zanih.govdrugbank.comfda.gov The formulation of the product itself plays a role, with some vehicles enhancing the release of the corticosteroid. annualreviews.org
Influence of Epidermal Barrier Integrity and Disease Processes
The condition of the skin significantly impacts the rate of percutaneous absorption. When the epidermal barrier is compromised due to inflammation or other disease processes, the absorption of hydrocortisone valerate increases. pharmaoffer.comfda.govsahpra.org.zanih.govdrugbank.comfda.govnih.gov This is a critical consideration in its therapeutic application.
Effects of Occlusive Dressings on Absorption
Occlusive dressings, which cover the treated area and prevent evaporation, substantially increase the percutaneous absorption of this compound. fda.govfda.govsci-hub.semayoclinic.orghres.ca While occlusion for up to 24 hours may not significantly increase penetration, occlusion for 96 hours has been shown to markedly enhance it. sahpra.org.zanih.govlupin.com This enhanced absorption can be a valuable tool in treating resistant dermatoses. fda.govfda.gov However, it also increases the potential for systemic effects. hres.cadrugs.comhres.ca The use of tight-fitting diapers or plastic pants in the diaper area can act as an occlusive dressing. mayoclinic.orgdrugs.com
Systemic Absorption and Distribution
Once this compound passes through the skin, it enters the systemic circulation and is handled by the body in a manner similar to corticosteroids that are administered systemically. fda.govfda.govhres.ca The amount of the drug that is absorbed can be sufficient to produce systemic effects. fda.govsahpra.org.zalupin.com
Plasma Protein Binding
In the bloodstream, corticosteroids like this compound are bound to plasma proteins to varying degrees. pharmaoffer.comfda.govfda.govhres.ca Specifically, hydrocortisone is primarily bound to corticosteroid-binding globulin (CBG) and albumin, with a binding rate of over 90%. sci-hub.semims.com
Metabolism and Excretion Pathways
The body metabolizes and eliminates this compound through established pathways for corticosteroids. pharmaoffer.comfda.govdrugbank.comfda.gov
Hepatic Metabolism via CYP3A4
The primary site of metabolism for corticosteroids is the liver. pharmaoffer.comfda.govdrugbank.comfda.govnih.gov this compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. pharmaoffer.comdrugbank.comnih.gov Following metabolism, the resulting metabolites are excreted by the kidneys, with a smaller portion being eliminated in the bile. pharmaoffer.comfda.govdrugbank.comfda.govnih.gov
Renal Excretion of Metabolites
Once absorbed systemically, this compound follows pharmacokinetic pathways that are analogous to systemically administered corticosteroids. fda.govhres.cafda.gov The primary site of metabolism for corticosteroids is the liver. fda.govhres.capharmaoffer.comdrugbank.comnih.govgeneesmiddeleninformatiebank.nlhres.ca Following hepatic metabolism, the resulting metabolites are primarily excreted by the kidneys. fda.govhres.capharmaoffer.comdrugbank.comnih.gov For hydrocortisone specifically, it is known to be inactivated to cortisone (B1669442) by 11β-hydroxysteroid dehydrogenase in the kidneys and other tissues. geneesmiddeleninformatiebank.nl It is further metabolized to dihydrocortisol (B45014) and then tetrahydrocortisol, which is conjugated with glucuronic acid, enhancing its water solubility for renal excretion. geneesmiddeleninformatiebank.nl Over 90% of secreted glucocorticoids are ultimately eliminated in the urine. geneesmiddeleninformatiebank.nl While the conjugated metabolites are filtered and excreted by the kidney without reabsorption, about 80% to 90% of filtered, unchanged cortisol is reabsorbed. geneesmiddeleninformatiebank.nl
Biliary Excretion of Metabolites
In addition to renal clearance, some metabolites of topical corticosteroids, including this compound, are also excreted into the bile. fda.govfda.govpharmaoffer.comdrugbank.comnih.govhres.canih.gov Research on hydrocortisone in animal models provides some insight into this pathway. In studies with guinea pigs, a significant portion of labeled metabolites, approximately 65%, was found to enter the gastrointestinal tract through biliary excretion. geneesmiddeleninformatiebank.nl A notable portion of these metabolites was subsequently reabsorbed from the gut, ultimately contributing to the 75% of the total administered dose that appeared in the urine. geneesmiddeleninformatiebank.nl
Comparative Potency Assessment
This compound 0.2% is consistently classified as a moderate or intermediate potency topical corticosteroid. nih.govnih.gov In comparative clinical evaluations, its efficacy has been shown to be comparable to other corticosteroid ointments within the same intermediate potency class for conditions such as atopic dermatitis. nih.gov Multiple classification systems place this compound 0.2% cream and ointment into Class V, or medium-potency, alongside several other corticosteroids. nih.govmerckmanuals.com
Table 1: Potency Classification of Selected Topical Corticosteroids
| Potency Class | Compound |
| Class V (Medium Potency) | This compound 0.2% (cream, ointment) |
| Fluticasone propionate (B1217596) 0.05% (cream) | |
| Triamcinolone acetonide 0.1% (cream, lotion) | |
| Mometasone furoate 0.1% (cream, lotion, ointment) | |
| Class VI (Low Potency) | Alclometasone dipropionate 0.05% (cream, ointment) |
| Desonide 0.05% (cream, ointment, lotion) |
This table provides a simplified view of relative potencies; classifications can vary slightly between different sources and vehicle formulations. nih.govaafp.org
Vasoconstrictor Assays as Predictive Tools
The vasoconstrictor assay is a standardized human bioassay widely used to screen and compare the biological potency of topical corticosteroids. hres.ca This method assesses the degree of cutaneous vasoconstriction, or skin blanching, induced by a topical steroid, which generally correlates well with its clinical anti-inflammatory activity. hres.cafda.govnih.gov There is some evidence suggesting a recognizable correlation exists between vasoconstrictor potency and therapeutic efficacy in humans. fda.gov
This assay has proven to be a reliable predictive tool. hres.ca For instance, clinical trials in psoriasis have shown that the results of bilateral comparison studies agreed with vasoconstrictor assay findings in 20 of 23 comparisons between active agents. nih.gov However, the correlation is not perfect for all compounds; hydrocortisone 17-valerate 0.2% cream was noted in one analysis as a lower potency steroid for which the assay did not predict clinical potency as consistently as for others. karger.com
Vasoconstrictor assays are also pivotal in bioequivalence studies for generic formulations. In one such study, a generic this compound 0.2% cream was compared to the reference product, Westcort® 0.2% cream. fda.gov The degree of vasoconstriction was measured using both visual assessment and a chromameter, a device that quantifies skin color. hres.cafda.gov The study used the area under the effect curve (AUEC) as the pharmacodynamic metric to compare the responses. The results demonstrated that the generic product was bioequivalent to the reference drug. fda.gov
Table 2: Example Data from a this compound Bioequivalence Vasoconstrictor Study
| Assessment Method | Metric | Test Product (Generic) | Reference Product (Westcort®) | 90% Confidence Interval |
| Chromameter | Mean AUEC | Lower than reference by 9% | - | Within 80-125% limit |
| Visual Assessment | Mean AUEC | Not specified | - | Within 80-125% limit |
This table summarizes the outcome of a bioequivalence study based on the vasoconstrictor assay, confirming the test product's equivalence to the reference product. fda.gov
Therapeutic Efficacy and Clinical Research Paradigms
Clinical Trial Design and Methodologies for Dermatological Conditions
The evaluation of topical corticosteroids like hydrocortisone (B1673445) valerate (B167501) relies on robust clinical trial designs to produce reliable evidence of their effectiveness. These methodologies are tailored to the specific nature of dermatological diseases, aiming to minimize bias and provide clear, measurable outcomes.
The gold standard for assessing the efficacy of topical agents is the double-blind, multicenter, randomized controlled trial (RCT). In this design, participants are randomly assigned to receive either the investigational drug (hydrocortisone valerate), a placebo (the vehicle or base cream/ointment without the active ingredient), or an active comparator (another corticosteroid). nih.govresearchgate.net The "double-blind" aspect ensures that neither the patients nor the investigators know which treatment is being administered, thereby preventing bias in the assessment of outcomes. nih.govfrontiersin.org Conducting trials across multiple centers enhances the generalizability of the findings to a broader patient population. nih.govnih.gov
Numerous studies on this compound have employed this design. For instance, its efficacy and safety have been evaluated in six double-blind, multicenter trials involving a total of 485 patients with atopic dermatitis and plaque psoriasis. nih.gov Similarly, two other double-blind, multicenter trials involving 145 patients with atopic dermatitis were conducted to assess a specific emollient ointment formulation of this compound 0.2%. nih.gov These studies often compare the new agent against both its vehicle and other established corticosteroids to determine its relative potency and therapeutic value. nih.govnih.gov
Paired comparison, or side-to-side, studies are a particularly useful design in dermatology for evaluating topical treatments. nih.govresearchgate.net This methodology is applicable when a patient has relatively symmetrical skin lesions. In such trials, each patient serves as their own control. researchgate.net Different treatments are applied to contralateral (opposite) sites on the body. For example, this compound could be applied to a lesion on the right arm, while a placebo or another active drug is applied to a similar lesion on the left arm.
This design is highly efficient as it minimizes inter-patient variability, which can be a significant confounding factor in parallel-group studies. The evaluation of this compound 0.2% cream in patients with atopic dermatitis utilized double-blind, paired comparison studies, comparing it against betamethasone (B1666872) valerate 0.1% cream, hydrocortisone 1.0% cream, and the placebo cream base. nih.gov
To quantify the effectiveness of a topical corticosteroid, clinical trials employ a variety of standardized efficacy endpoints. These outcome measures must be reliable and clinically relevant.
Symptom Scoring: Specific signs and symptoms of the dermatosis are scored individually. For instance, in studies of atopic dermatitis, the SCORing Atopic Dermatitis (SCORAD) index or the Eczema Area and Severity Index (EASI) might be used to assess the extent and severity of the condition. researchgate.netfrontiersin.org For psoriasis, the Psoriasis Area and Severity Index (PASI) is a widely used tool that grades the severity of erythema (redness), induration (thickness), and desquamation (scaling), as well as the extent of body surface area involvement. researchgate.netresearchgate.net
Percentage Improvement: Efficacy is also frequently reported as the percentage of patients who achieve a certain level of improvement from their initial baseline score, such as a 50%, 75%, or 90% improvement in their PASI score (known as PASI 50, PASI 75, and PASI 90, respectively). researchgate.net
In clinical trials of this compound, global evaluations of efficacy have been a key metric, demonstrating superiority over vehicle and comparability to other corticosteroids of similar potency. nih.gov
Efficacy in Corticosteroid-Responsive Dermatoses
This compound has demonstrated therapeutic efficacy in a range of inflammatory skin conditions, most notably atopic dermatitis and plaque psoriasis. nih.govglobalrx.com
Multiple clinical trials have confirmed the effectiveness of this compound in treating atopic dermatitis. nih.govnih.gov In two double-blind, multicenter trials with 145 patients, a 0.2% this compound ointment was shown to be effective for mild to moderate atopic dermatitis, with efficacy comparable to other intermediate potency corticosteroids. nih.gov
Another series of three controlled clinical trials involving 68 patients with atopic dermatitis used a double-blind, paired comparison design. The findings from these studies are summarized below.
| Comparison | Number of Patients | Study Design | Key Finding | Citation |
|---|---|---|---|---|
| This compound 0.2% vs. Betamethasone Valerate 0.1% | 68 (total) | Double-Blind, Paired Comparison | This compound was found to be as effective as the fluorinated betamethasone valerate. | nih.gov |
| This compound 0.2% vs. Hydrocortisone 1.0% | This compound was significantly more effective than standard hydrocortisone cream. | nih.gov | ||
| This compound 0.2% vs. Placebo Cream Base | This compound was significantly more effective than the placebo base. | nih.gov |
This compound is also effective in managing plaque psoriasis. nih.govglobalrx.com A series of six double-blind, multicenter trials included 276 patients with plaque psoriasis to evaluate a 0.2% ointment formulation. nih.gov The results indicated that this compound was therapeutically effective, showing superiority over the vehicle and comparable efficacy to other moderate potency corticosteroid ointments. nih.gov One study noted its effectiveness in reducing psoriasis severity in over 70% of patients during a two-week period. globalrx.com The therapeutic effects were often observable within the first three days of treatment. nih.gov
The table below summarizes the patient populations from key multicenter trials that established the efficacy of this compound in both atopic dermatitis and plaque psoriasis.
| Condition | Number of Patients | Study Design | Key Efficacy Finding | Citation |
|---|---|---|---|---|
| Atopic Dermatitis | 209 | Double-Blind, Multicenter | This compound was more effective than vehicle and comparable to other intermediate potency corticosteroids. | nih.gov |
| Plaque Psoriasis | 276 |
Hand Eczema
This compound is recognized as a medium-potency topical corticosteroid effective for treating inflammatory skin conditions, including hand eczema. droracle.ai Its efficacy in managing hand eczema is attributed to its anti-inflammatory, vasoconstrictive, and antipruritic properties. Ointment formulations are often preferred for the thicker skin on the hands as they provide better occlusion and penetration compared to creams. droracle.ai Clinical guidelines support the use of topical corticosteroids as a first-line therapy for hand eczema. For flares, a regimen may involve application for one to two weeks, followed by a reduction in frequency as symptoms improve. droracle.ai
Comparative Efficacy Studies
The therapeutic standing of this compound has been established through numerous comparative clinical trials, evaluating its performance against placebos and other topical corticosteroids.
Versus Vehicle
Controlled clinical trials have demonstrated the superior efficacy of this compound over its vehicle base. In studies involving patients with atopic dermatitis, 0.2% this compound cream was found to be significantly more effective than the placebo cream base. nih.gov These findings confirm that the active ingredient is responsible for the therapeutic effect observed.
Versus Other Intermediate/Moderate Potency Corticosteroids
This compound has shown comparable efficacy to other corticosteroids within the same intermediate potency class. nih.gov
Triamcinolone Acetonide: In comparative studies on patients with atopic dermatitis, 0.2% this compound ointment demonstrated efficacy comparable to other intermediate potency corticosteroid ointments, such as triamcinolone acetonide. nih.gov
Mometasone Furoate: A study involving pediatric patients with atopic dermatitis who had not responded to hydrocortisone compared the efficacy of twice-daily 0.2% this compound cream with once-daily 0.1% mometasone furoate cream. scilit.com Another study in children with moderate to severe atopic dermatitis found that mometasone furoate 0.1% cream applied once daily produced significantly greater improvement than low-potency hydrocortisone 1.0% cream applied twice daily. nih.gov
Versus Fluorinated Corticosteroids (e.g., Betamethasone Valerate)
Comparisons with fluorinated corticosteroids, which are often in a higher potency class, have yielded varied results depending on the specific compound and formulation.
Betamethasone Valerate: In a double-blind, paired-comparison study on patients with atopic dermatitis, 0.2% this compound cream was found to be as effective as the fluorinated steroid 0.1% betamethasone valerate cream. nih.gov However, other studies have indicated that for certain conditions, higher potency fluorinated steroids may achieve a faster response. jpad.com.pk For instance, a study comparing hydrocortisone 17-butyrate and betamethasone 17-valerate in patients with eczematous disorders found no demonstrable difference in effectiveness between the two preparations. karger.com
Table 1: Comparative Efficacy of this compound vs. Betamethasone Valerate
| Study Comparator | Patient Population | Key Finding | Citation |
| 0.1% Betamethasone Valerate Cream | Atopic Dermatitis | This compound 0.2% cream was as effective as betamethasone valerate 0.1% cream. | nih.gov |
| 0.1% Betamethasone Valerate Cream | Dry Eczema | A modified formulation of 1% hydrocortisone/10% urea and 0.1% betamethasone valerate cream were equally effective. | nih.gov |
| Betamethasone 17-Valerate | Eczematous Skin Disorders | No significant difference in effectiveness was demonstrated between hydrocortisone 17-butyrate and betamethasone 17-valerate. | karger.comkarger.com |
Versus Non-Fluorinated Corticosteroids (e.g., Hydrocortisone)
When compared to its parent compound, hydrocortisone, this compound demonstrates superior efficacy due to its chemical modification, which places it in a higher potency class.
Hydrocortisone: In controlled clinical trials, 0.2% this compound cream was proven to be significantly more effective than 1.0% hydrocortisone cream. nih.govnih.gov A study comparing mometasone furoate 0.1% cream to hydrocortisone 1.0% cream in children showed the moderate-potency mometasone furoate to be significantly more effective than the low-potency hydrocortisone. nih.gov This highlights the clinical advantage of esterified, moderate-potency corticosteroids over low-potency hydrocortisone.
Table 2: Efficacy of this compound vs. Hydrocortisone
| Study Comparator | Patient Population | Key Finding | Citation |
| 1.0% Hydrocortisone Cream | Atopic Dermatitis | This compound 0.2% cream was significantly more effective. | nih.gov |
| 1.0% Hydrocortisone Cream | Childhood Atopic Dermatitis | A moderate-potency steroid (mometasone furoate) was significantly more effective than low-potency hydrocortisone, illustrating the potency difference. | nih.gov |
Long-term Efficacy and Maintenance Therapy
For chronic, relapsing conditions like hand eczema, long-term management strategies are crucial. This often involves transitioning from active treatment to a maintenance or "proactive" therapy regimen to prevent flares. droracle.ai
Intermittent Use and Flare Prevention
The management of chronic inflammatory skin diseases, such as atopic dermatitis and psoriasis, often involves a long-term strategy to maintain remission and prevent the recurrence of flares. One established therapeutic paradigm in this context is the intermittent, or "proactive," use of topical corticosteroids (TCS). This approach involves the application of a TCS to previously affected areas of the skin, even when the skin appears clear, to manage subclinical inflammation and prevent exacerbations.
While the principle of proactive therapy is well-supported by clinical evidence for various TCS, specific research focusing solely on this compound in this regimen is limited. Clinical evaluations of this compound have primarily focused on its efficacy and safety in treating active, symptomatic dermatoses. nih.govnih.gov Studies comparing different TCS have included compounds like betamethasone butyrate propionate (B1217596), betamethasone valerate, and hydrocortisone butyrate in proactive therapy trials, but not specifically this compound. researchgate.netnih.govmdpi.com
The broader evidence for intermittent TCS therapy demonstrates a significant reduction in relapse rates. For instance, a pooled analysis of seven randomized controlled trials revealed that proactive "weekend" therapy over 16 to 20 weeks could decrease the likelihood of a relapse from 58% to 25%. nih.gov Another study comparing proactive therapy to a rank-down approach (gradually decreasing the potency of the steroid) in pediatric atopic dermatitis found a numerically lower, though not statistically significant, relapse rate in the proactive group (8.33%) compared to the rank-down group (20.0%). researchgate.netnih.gov
Research has also shown that proactive treatment can significantly extend the time to the first flare. In a 12-month study of proactive tacrolimus (B1663567) (a topical calcineurin inhibitor, another class of medication used for this purpose), the median time to the first flare was 142 days in the treatment group, compared to just 15 days in the placebo group. journals.co.za While not specific to this compound, these findings underscore the efficacy of the proactive strategy in maintaining disease control.
Given the established principles of proactive therapy and the classification of this compound as a medium-potency topical corticosteroid, it is considered a suitable candidate for such a maintenance regimen. However, the absence of specific clinical trial data for this compound in an intermittent, flare-prevention capacity means that detailed research findings and data tables on its long-term efficacy in preventing relapses cannot be provided at this time. Long-term safety reviews of intermittent TCS use, for periods up to five years, have provided some reassuring data regarding skin thinning, but also highlight the need for more extended research. nih.gov
Adverse Effects and Safety Profile in Research
Local Cutaneous Reactions
Local adverse reactions are the most common side effects associated with topical hydrocortisone (B1673445) valerate (B167501). amazonaws.comhres.ca These reactions are typically confined to the site of application and can vary in presentation and severity.
Burning, Itching, Irritation, Dryness
Upon initial application, some individuals may experience sensations of burning, itching, irritation, or dryness. hres.caalberta.cafda.gov These symptoms are often transient and tend to resolve within a few days as the body adjusts to the medication. alberta.ca However, if these effects persist or worsen, it may indicate an intolerance or an allergic reaction. alberta.catswassist.com In controlled clinical studies involving pediatric patients, stinging and burning skin have been reported. nih.govfda.reportlupin.com For instance, in one study with patients aged 2 to 12, stinging was reported in 3% of participants and burning skin in 2%. lupin.com Another study in a younger pediatric group (one month to 2 years) reported stinging at a higher incidence of 10%. nih.govfda.report
Research has also explored the efficacy of hydrocortisone valerate in managing pruritus (itching). One study found that this compound 0.2% cream provided a statistically significant improvement in pruritus compared to hydrocortisone cream 1.0% after 5-9 days of treatment, a difference that was maintained for the duration of the 26-35 day study. nih.gov
Reported Incidence of Common Cutaneous Reactions in Pediatric Patients
| Adverse Reaction | Age Group | Incidence (%) |
|---|---|---|
| Stinging | 1 month - 2 years | 10% |
| Burning Skin | 2 - 12 years | 2% |
| Stinging | 2 - 12 years | 3% |
| Dry Skin | 2 - 12 years | ~1% |
| Pruritus (Itching) | 2 - 12 years | ~1% |
Folliculitis, Hypertrichosis, Acneiform Eruptions
Prolonged use of this compound can lead to other cutaneous complications. hres.ca Folliculitis, characterized by small red bumps on the skin, may occur. hres.caalberta.ca Hypertrichosis, or excessive hair growth in the treated area, has also been reported. hres.caalberta.ca Acneiform eruptions, which resemble acne, are another potential side effect. hres.cafda.gov These reactions are often associated with the long-term application of topical corticosteroids. nih.govamazonaws.com
Hypopigmentation, Perioral Dermatitis
Changes in skin pigmentation, specifically hypopigmentation (lightening of the skin), can occur with the use of this compound. hres.cafda.gov These patches of lighter skin may be more noticeable in individuals with darker skin tones. www.nhs.uk Perioral dermatitis, an inflammatory rash around the mouth, is another documented adverse effect. hres.cafda.gov
Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) is a potential, though less common, adverse reaction to this compound. hres.cafda.gov It is a type IV delayed hypersensitivity reaction. nih.gov In cases of ACD, the underlying skin condition may fail to improve or may even worsen. nih.govnih.gov Diagnosis is typically confirmed through patch testing. nih.govnih.gov Studies have shown that tixocortol (B133387) pivalate (B1233124) and budesonide (B1683875) are common markers for corticosteroid allergies. cosmoderma.orgactasdermo.org Some research indicates that non-fluorinated steroids like hydrocortisone may be more likely to cause contact dermatitis. aafp.org The presence of other ingredients in the formulation, such as propylene (B89431) glycol, can also be a source of allergic reactions. skintherapyletter.com
Maceration of the Skin, Secondary Infection
The use of occlusive dressings over areas treated with this compound can increase the risk of skin maceration, where the skin becomes soft and breaks down due to excessive moisture. hres.cafda.govlupin.com This environment can also predispose the area to secondary infections. hres.cafda.gov If a skin infection is present or develops during treatment, the use of the corticosteroid may need to be discontinued (B1498344) until the infection is controlled with an appropriate antimicrobial agent. hres.canih.gov
Skin Atrophy, Striae, Miliaria
Long-term application of topical corticosteroids, including this compound, can lead to atrophic changes in the skin. hres.cafda.gov Skin atrophy involves thinning of the skin, which can make it appear transparent and shiny. amazonaws.com This can also lead to the formation of striae, or stretch marks. hres.cafda.gov Areas of the body with thinner skin, such as the face, groin, and axillae, are more susceptible to these atrophic changes. hres.ca Miliaria, also known as heat rash, is another possible adverse effect. hres.cafda.gov
Systemic Adverse Effects and Risk Factors
Systemic absorption of topical corticosteroids like this compound can lead to a range of adverse effects, particularly when used over large surface areas, for prolonged periods, or under occlusive dressings. hres.cadrugs.comnih.gov Children are at a higher risk for systemic toxicity due to their larger skin surface area to body mass ratio. hres.cafda.govnih.gov
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
One of the most significant systemic adverse effects of topical corticosteroids is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. drugs.comfda.govnih.gov This suppression can lead to glucocorticosteroid insufficiency after the withdrawal of treatment. drugs.com The risk of HPA axis suppression increases with the potency of the steroid, the duration of use, the size of the treatment area, and the use of occlusive dressings. hres.canih.gov Studies have shown that even moderate potency steroids like this compound can cause reversible adrenal suppression. drugs.comlupin.com For instance, this compound cream has demonstrated mild, reversible adrenal suppression in adults when applied under occlusion for 5 days at a dose of 15 grams twice daily over 25% to 60% of the body surface area, or when used three times a day for 3 to 4 weeks to treat psoriasis over 20% to 30% of the body surface area. lupin.com
Children are particularly susceptible to HPA axis suppression. hres.cafda.govnih.gov Manifestations of adrenal suppression in children include linear growth retardation, delayed weight gain, low plasma cortisol levels, and an absence of response to ACTH stimulation. hres.cafda.govrxlist.com Data from a meta-analysis of pediatric clinical trials indicated that the incidence of HPA axis suppression was present with low-, medium-, and high-potency topical corticosteroids. researchgate.netresearchgate.net
Periodic evaluation for HPA axis suppression is recommended for patients receiving large doses of potent topical steroids over a large surface area or under occlusion. hres.cadrugs.com This can be done using tests such as the ACTH stimulation test, A.M. plasma cortisol test, and urinary free cortisol test. drugs.comlupin.com If HPA axis suppression is detected, treatment modifications such as withdrawing the drug, reducing the frequency of application, or substituting a less potent steroid should be considered. hres.ca
Fortunately, HPA axis suppression induced by topical corticosteroids is typically reversible. drugs.comhpra.ie Recovery of HPA axis function is generally prompt and complete upon discontinuation of the topical corticosteroid. drugs.comhpra.ie In some infrequent cases, signs and symptoms of glucocorticosteroid insufficiency may arise, necessitating supplemental systemic corticosteroids. drugs.com
Cushing's Syndrome
Systemic absorption of topical corticosteroids can also lead to manifestations of Cushing's syndrome. hres.cadrugs.commedscape.com This condition is characterized by symptoms such as weight gain, puffiness in the face (moon face), and central obesity. nih.govrxlist.com While iatrogenic Cushing's syndrome from topical steroids is considered rare, it has been reported, particularly in infants and with the use of high-potency steroids. nih.govoup.comnih.gov Children are at a greater risk of developing Cushing's syndrome when treated with topical corticosteroids. hres.cafda.gov
Cases have been documented where the misuse of potent topical steroids, such as diflucortolone (B194688) valerate, has led to iatrogenic Cushing's syndrome in infants. oup.comtermedia.pltermedia.pl
Hyperglycemia and Glucosuria
The systemic absorption of topical corticosteroids can also result in hyperglycemia (high blood sugar) and glucosuria (glucose in the urine). drugs.comnih.govmedscape.com This is a potential concern for all patients but particularly for those with pre-existing diabetes. mayoclinic.org The risk of these metabolic disturbances increases with factors that enhance systemic absorption. conduent.com
Intracranial Hypertension (in children)
Intracranial hypertension has been reported in children receiving topical corticosteroids. hres.cafda.govnih.gov The manifestations of this serious adverse effect include bulging fontanelles, headaches, and bilateral papilledema. hres.cafda.govrxlist.com The safety and effectiveness of this compound in children have not been definitively established, and its use in this population should be limited to the least amount necessary for an effective therapeutic regimen. hres.ca
Ophthalmic Adverse Reactions (Cataracts, Glaucoma)
Caution is advised when using topical corticosteroids, including this compound, on lesions near the eye. hres.camedbroadcast.com Systemic absorption can lead to increased intraocular pressure, glaucoma, or cataracts. hres.camedscape.comdrugs.com Prolonged use of topical corticosteroid preparations may increase the risk of these ophthalmic adverse reactions. hres.cadrugs.com Patients should be advised to report any visual symptoms to their healthcare provider. medscape.com
Pediatric-Specific Safety Concerns
The use of this compound in pediatric patients warrants special consideration due to their unique physiological characteristics that increase their susceptibility to adverse effects. Although safety and effectiveness have not been definitively established in children and infants, the existing data highlights significant risks. hres.camayoclinic.orgdrugs.com
Pediatric patients, particularly infants and young children, have a larger skin surface area to body mass ratio compared to adults. hres.cadrugs.comnih.govnih.gov This anatomical difference makes them more vulnerable to systemic toxicity from topically applied corticosteroids like this compound, as they may absorb proportionally larger amounts of the drug. drugs.comfda.govaap.org Systemic absorption can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, hyperglycemia, and glucosuria. hres.canih.gov
Factors that can augment systemic absorption include:
Application of more potent steroids hres.ca
Use over large surface areas hres.canih.gov
The use of occlusive dressings, such as diapers or plastic pants, over the treated area. hres.canih.govfda.gov
Manifestations of HPA axis suppression in children can include linear growth retardation, delayed weight gain, low plasma cortisol levels, and an absence of response to ACTH stimulation. hres.cafda.gov Intracranial hypertension has also been reported in children receiving topical corticosteroids, with symptoms such as bulging fontanelles, headaches, and bilateral papilledema. hres.cafda.gov
Clinical studies have provided some insight into the incidence of adverse reactions in pediatric populations. In controlled clinical studies with this compound cream involving children aged 2 to 12 years, the incidence of adverse experiences was approximately 10%. drugs.comnih.gov For infants and children from one month to 2 years of age, this incidence was higher, at approximately 21%. drugs.com
Reported Adverse Reactions in Pediatric Patients (2-12 years)
| Adverse Reaction | Incidence |
|---|---|
| Stinging | 3% |
| Burning Skin | 2% |
| Infection (Body as a Whole) | 2% |
| Skin Irritation | ~1% |
| Eczema | ~1% |
| Pruritus | ~1% |
| Application Site Reaction | ~1% |
| Rash | ~1% |
| Rash Maculopapular | ~1% |
| Dry Skin | ~1% |
Data from controlled clinical studies involving 153 pediatric patients. drugs.comnih.gov
Due to these risks, the administration of topical corticosteroids to children should be limited to the least amount compatible with an effective therapeutic regimen. hres.ca
Chronic corticosteroid therapy poses a risk of interfering with the growth and development of children. hres.cafda.gov The potential for systemic absorption and subsequent HPA axis suppression can lead to linear growth retardation and delayed weight gain. hres.cafda.gov Therefore, it is crucial that children and teenagers who require treatment with this compound are monitored regularly by a physician to assess for any impact on growth. mayoclinic.orgdrugs.comadam.com Although one study on early, low-dose hydrocortisone in extremely low birth weight infants did not find differences in physical growth measures, it did note that infants exposed to chorioamnionitis and treated with hydrocortisone were shorter and weighed less. nih.gov
Geriatric-Specific Safety Considerations
Appropriate studies on the effects of this compound in the elderly population have not revealed any geriatric-specific issues that would limit its usefulness. mayoclinic.orgdrugs.comadam.com However, clinical experience has not identified definitive differences in responses between elderly and younger patients. nih.gov
Pregnancy and Lactation Considerations
The use of this compound during pregnancy and lactation requires a careful assessment of potential benefits versus risks.
Pregnancy: Corticosteroids have demonstrated teratogenic effects in laboratory animals when administered systemically at relatively low doses, and some have shown teratogenic effects after dermal application. drugs.com Dermal embryofetal development studies in rats and rabbits with this compound cream showed indicators of embryofetal toxicity, including a significant decrease in fetal weight and an increase in post-implantation loss and embryo resorption at certain doses. drugs.com Fetal malformations such as cleft palate, omphalocele, and clubbed feet were also noted in rabbit studies at a dose three times the maximum recommended human dose (MRHD) based on body surface area comparisons. drugs.com
There are no adequate and well-controlled studies in pregnant women. drugs.com Therefore, this compound should only be used during pregnancy if the potential benefit justifies the potential risk to the fetus. hres.cadrugs.com Extensive use, large amounts, or prolonged periods of use should be avoided in pregnant patients. hres.ca
Drug Interactions and Concomitant Therapies in Research
Pharmacokinetic and Pharmacodynamic Interactions
Pharmacokinetic and pharmacodynamic interactions can alter the efficacy and potential for systemic effects of hydrocortisone (B1673445) valerate (B167501). These interactions involve effects on the drug's metabolism, concentration, and physiological actions.
Although topical application limits systemic absorption, factors that influence the metabolism of hydrocortisone can affect its serum concentrations, especially with long-term use, application over large surface areas, or use of occlusive dressings. fda.govdrugs.com Once absorbed, hydrocortisone valerate is handled by pharmacokinetic pathways similar to systemic corticosteroids, with primary metabolism occurring in the liver via the CYP3A4 enzyme. fda.govnih.govfda.govpharmaoffer.com
Certain medications can interact with the CYP3A4 pathway, thereby altering this compound's serum levels.
Inhibitors of CYP3A4 , such as the antibiotic erythromycin, can decrease the metabolism of this compound, potentially leading to increased serum concentrations. pharmaoffer.comdrugbank.com
Inducers of CYP3A4 , including certain anticonvulsants like phenytoin (B1677684) and newer oncology drugs like dabrafenib (B601069) and enzalutamide, can enhance the metabolism of this compound, which may decrease its serum concentration and therapeutic efficacy. drugbank.com
The table below summarizes the effects of various compounds on this compound serum concentrations.
| Interacting Drug | Effect on this compound |
| Drugs that may decrease serum concentration | |
| Apalutamide | Decreased serum concentration drugbank.com |
| Cenobamate | Decreased serum concentration drugbank.com |
| Dabrafenib | Decreased serum concentration drugbank.com |
| Enzalutamide | Decreased serum concentration drugbank.com |
| Phenytoin | Decreased serum concentration drugbank.com |
| Drugs that may increase serum concentration | |
| Erythromycin | Increased serum concentration drugbank.com |
| Fedratinib | Increased serum concentration drugbank.com |
| Stiripentol | Decreased metabolism drugbank.com |
| Drugs that may decrease therapeutic efficacy | |
| Aminoglutethimide | Decreased therapeutic efficacy drugbank.com |
Systemic absorption of this compound can lead to glucocorticoid-related effects, including an increased risk of hyperglycemia. lupin.com This is a particular concern for patients with pre-existing diabetes. mayoclinic.orgdrugs.comadam.com The risk of hyperglycemia can be heightened when this compound is used concomitantly with other medications known to affect blood glucose levels. drugbank.com
The following table details drugs that may increase the risk of hyperglycemia when used with this compound.
| Drug Class | Example Drugs |
| Antidiabetic Agents | Alogliptin, Dapagliflozin, Dulaglutide, Empagliflozin, Ertugliflozin, Exenatide, Insulins (aspart, degludec, etc.), Phenformin, Pramlintide, Repaglinide drugbank.com |
| Antimicrobials | Pentamidine, Quinine, Sulfadiazine, Sulfamethoxazole, Sulfisoxazole drugbank.com |
| Other Agents | Chlorpropamide, Disopyramide, Sunitinib drugbank.com |
Corticosteroids, including hydrocortisone, possess mineralocorticoid activity that can lead to sodium retention, fluid retention, and potassium excretion (hypokalemia). drugs.com They also increase the excretion of calcium. drugs.com These effects can result in electrolyte imbalances, especially with significant systemic absorption. drugbank.com The risk of such imbalances is elevated when this compound is combined with other drugs that affect electrolyte levels, such as certain diuretics. drugbank.com
| Interacting Drug Class | Effect | Example Drugs |
| Thiazide Diuretics | Increased risk/severity of electrolyte imbalance | Chlorothiazide, Cyclopenthiazide, Cyclothiazide, Hydroflumethiazide, Polythiazide drugbank.com |
| Cardiac Glycosides | Increased risk of adverse effects (potentially linked to hypokalemia) | Deslanoside, Digoxin drugbank.com |
| Interacting Drug | Effect |
| Cladribine | Increased immunosuppressive activity drugbank.com |
| Etrasimod | Increased risk/severity of immunosuppression drugbank.com |
| Inebilizumab | Increased risk/severity of infection drugbank.com |
| Tacrolimus (B1663567) | Increased immunosuppressive activity drugbank.com |
Combinational Therapies and Therapeutic Adjuncts
In dermatological practice, this compound is often used as part of a broader therapeutic regimen that includes non-pharmacological agents designed to improve skin health and enhance treatment efficacy.
The use of moisturizers and emollients is considered a fundamental component of managing inflammatory skin conditions like atopic dermatitis and psoriasis. nih.gov Corticosteroids themselves can have a drying effect on the skin, making adjunctive moisturization beneficial. thischangedmypractice.com
Moisturizers work by restoring the skin's barrier function, improving hydration, and may possess mild anti-inflammatory properties themselves. nih.gov They are recommended as a primary treatment for mild disease and as an integral part of the management plan for moderate to severe conditions, to be used alongside and between applications of topical corticosteroids. nih.goveczemaguide.ca
Topical Calcineurin Inhibitors (e.g., Tacrolimus)
Topical calcineurin inhibitors (TCIs), such as tacrolimus, represent a class of non-steroidal, immunosuppressive agents used in the management of inflammatory skin conditions. nih.gov Their mechanism involves the inhibition of calcineurin, which in turn decreases T-cell proliferation and the production of pro-inflammatory cytokines. nih.gov
Research indicates a potential for pharmacodynamic interaction between this compound and TCIs. Specifically, tacrolimus may augment the immunosuppressive activities of this compound. drugbank.com In clinical practice, TCIs are often recommended as second-line therapies or used in areas where the side effects of topical corticosteroids (TCS), such as skin atrophy, are a concern, like the face or skin folds. nih.gov This leads to a therapeutic strategy where TCIs and corticosteroids like this compound may be used concomitantly on different areas or in a sequential regimen to maximize therapeutic benefit while minimizing risk. nih.gov While systemic absorption of topical agents is generally low, and thus pharmacokinetic interactions are considered rare, the potential for additive immunosuppressive effects at the application site is a key consideration in research. drugbank.comhelsinki.fi
| Agent | Mechanism of Interaction/Rationale for Combined Use | Research Finding | Reference |
|---|---|---|---|
| Tacrolimus (Topical Calcineurin Inhibitor) | Acts as a non-steroidal immunosuppressant by inhibiting calcineurin, thus reducing T-cell activation and inflammatory cytokines. nih.gov Used sequentially or on different sites to avoid corticosteroid side effects. nih.gov | Tacrolimus may increase the immunosuppressive activities of this compound. drugbank.com TCIs are often used as second-line therapy or for sensitive skin areas where corticosteroid-induced atrophy is a risk. nih.gov | nih.govdrugbank.com |
Salicylic (B10762653) Acid for Enhanced Penetration
Salicylic acid is a well-established keratolytic agent frequently investigated as an adjunctive therapy with topical corticosteroids to improve drug delivery. brill.com Its mechanism involves the disruption of desmosomes—intercellular junctions in the stratum corneum—which reduces scaling and facilitates the penetration of other topically applied medications into the skin. brill.comgoogle.com
Multiple studies have demonstrated that salicylic acid can enhance the efficacy of topical corticosteroids by increasing their penetration. nih.gov Specifically, research involving hydrocortisone 17-valerate showed that its penetration was increased when combined with salicylic acid. nih.gov This synergistic effect is not universal to all additives; for instance, the same penetration enhancement was not observed when corticosteroids were mixed with substances like urea, menthol, or camphor. nih.gov However, it is important to note a discrepancy between different study types. While in vitro studies consistently show enhanced penetration, an in vivo study conducted on rhesus monkeys did not find a statistically significant increase in the percutaneous absorption of hydrocortisone when combined with salicylic acid. nih.gov This suggests that while the keratolytic effect is well-documented, its direct impact on systemic absorption in living organisms may be more complex. nih.gov
| Agent | Stated Purpose in Combination | Summary of Research Findings | Reference |
|---|---|---|---|
| Salicylic Acid | Enhanced Penetration | Studies with hydrocortisone 17-valerate showed salicylic acid increases skin penetration and efficacy. nih.gov It acts as a keratolytic, disrupting the stratum corneum to facilitate drug entry. brill.com However, an in vivo study in rhesus monkeys found no significant difference in hydrocortisone absorption, contrasting with in vitro findings. nih.gov | brill.comnih.govnih.gov |
Vitamin D Analogues and Retinoids
Combining topical corticosteroids with vitamin D analogues or retinoids is a therapeutic strategy based on their complementary mechanisms of action for treating skin conditions like psoriasis. nih.govnih.govresearchgate.net Corticosteroids primarily exert an anti-inflammatory and immunosuppressive effect, while vitamin D analogues mainly target the dysregulation of keratinocyte growth and differentiation. researchgate.net Retinoids also influence cell proliferation and differentiation. nih.gov
This combination approach has been shown to be more effective than monotherapy with either agent alone. nih.govdrugtopics.com The combination offers several benefits: the corticosteroid can mitigate the skin irritation sometimes caused by vitamin D analogues and retinoids, while the vitamin D analogues and retinoids can serve as "steroid-sparing" agents, potentially reducing the risk of corticosteroid-induced side effects like skin atrophy. nih.govresearchgate.netskintherapyletter.com In fact, research suggests that vitamin D may help counteract steroid-induced skin atrophy by restoring epidermal barrier function. researchgate.net Studies have also confirmed the chemical compatibility of certain agents; for example, ammonium (B1175870) lactate (B86563) has been found to be compatible with this compound and may help protect against skin atrophy. nih.gov
| Agent Class | Rationale for Concomitant Therapy | Observed Research Outcomes | Reference |
|---|---|---|---|
| Vitamin D Analogues (e.g., Calcipotriol, Calcitriol) | Complementary mechanisms: Corticosteroids provide anti-inflammatory action, while vitamin D analogues inhibit keratinocyte hyperproliferation and promote differentiation. researchgate.net | Combination therapy is more efficacious than monotherapy. nih.govdrugtopics.com Corticosteroids reduce irritation from vitamin D analogues, which in turn may counteract steroid-induced skin atrophy, acting as steroid-sparing agents. nih.govresearchgate.net | nih.govresearchgate.netdrugtopics.com |
| Retinoids (e.g., Tazarotene) | Complementary mechanisms targeting inflammation and cell proliferation. nih.gov | Combination therapy improves efficacy compared to retinoid monotherapy. nih.gov Retinoids can reduce the risk of corticosteroid-induced skin atrophy. skintherapyletter.com | nih.govnih.govskintherapyletter.com |
New Therapeutic Principles (Biologics, JAK Inhibitors)
The advent of new therapeutic classes, including biologics (monoclonal antibodies) and Janus kinase (JAK) inhibitors, has significantly changed the management of moderate-to-severe immune-mediated inflammatory diseases. mdpi.commedizinonline.com These systemic treatments target specific cytokines or inflammatory pathways that are central to the pathogenesis of conditions like atopic dermatitis and psoriasis. mdpi.comresearchgate.net
Research in this area often situates topical corticosteroids like this compound as a component of a broader treatment algorithm. Topical therapies may be used as a first-line treatment or as adjunctive therapy in conjunction with systemic agents. nih.gov For many patients, topical corticosteroids remain a foundational treatment, with biologics or JAK inhibitors being introduced when the disease is refractory or severe. medizinonline.comnih.gov The rationale for this concomitant use is to manage acute flares with topical agents while the systemic therapy provides long-term control by targeting the underlying inflammation. nih.gov While direct combination studies of this compound with specific biologics or JAK inhibitors are not extensively detailed, the therapeutic strategy is well-established in clinical guidelines and ongoing research into complex dermatological diseases. nih.govmedizinonline.com These advanced systemic therapies are generally reserved for cases where traditional agents, including topical corticosteroids, are insufficient. nih.gov
| Therapeutic Class | Role in Concomitant Therapy Research | Mechanism of Action | Reference |
|---|---|---|---|
| Topical Corticosteroids (e.g., this compound) | Used as first-line, foundational, or adjunctive therapy to manage local inflammation and acute flares. nih.govmedizinonline.com | Broad anti-inflammatory and immunosuppressive effects at the site of application. drugbank.com | drugbank.comnih.govmedizinonline.com |
| Biologics (e.g., Dupilumab, Nemolizumab) | Systemic treatment for moderate-to-severe disease, often when topical therapies are insufficient. mdpi.comnih.gov Used for long-term control. medizinonline.com | Highly specific monoclonal antibodies that target key inflammatory molecules (e.g., IL-4, IL-31 receptors). mdpi.com | mdpi.commedizinonline.comnih.gov |
| JAK Inhibitors (e.g., Upadacitinib, Ruxolitinib) | Systemic or topical treatment for moderate-to-severe disease, often for patients with an inadequate response to other therapies. mdpi.comresearchgate.net | Small molecules that inhibit Janus kinase enzymes, thereby blocking multiple cytokine signaling pathways involved in inflammation. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Mechanisms of Corticosteroid Resistance and Tachyphylaxis Research
Proposed Theories for Resistance Development and Relapse
Several theories have been put forward to explain the development of resistance to topical corticosteroids and the subsequent relapse of inflammatory skin conditions. One theory suggests that non-adherence to the prescribed treatment regimen by patients over the long term can be mistaken for a loss of drug efficacy. ijdvl.com Another postulation is the concept of "bradyphylaxis," which describes a slow, progressive decline in the therapeutic response over extended periods of use. ijdvl.com This is distinct from tachyphylaxis, which is a more rapid decrease in response. ijdvl.comkarger.com It has also been proposed that an initial maximal response in the first few weeks of therapy is followed by a plateau phase where the corticosteroid has limited effectiveness. ijdvl.com During this plateau, natural fluctuations and flare-ups of the underlying disease may be incorrectly interpreted as tachyphylaxis. ijdvl.com
Furthermore, some research suggests that the immunosuppressive effect of corticosteroids in conditions like psoriasis is not directly related to the mechanisms that lead to tolerance. ijdvl.com In fact, some studies on topical corticosteroid use in psoriasis patients have not demonstrated tachyphylaxis. ijdvl.comresearchgate.net The development of resistance may also be linked to alterations in the glucocorticoid receptor (GR). An increased ratio of the GRβ isoform to the GRα isoform can lead to glucocorticoid resistance, as GRβ does not bind to glucocorticoids and can inhibit the action of GRα. nih.govwjgnet.com Additionally, modifications to the GR through phosphorylation can reduce its activity, and increased expression of the transcription factor activator protein 1 (AP-1) can also contribute to resistance. nih.gov
Role of c-jun N-terminal Kinase and p38 in Glucocorticoid Receptor Function
The mitogen-activated protein kinase (MAPK) signaling pathways, particularly those involving c-jun N-terminal kinase (JNK) and p38, play a crucial role in modulating the function of the glucocorticoid receptor (GR) and, consequently, the development of corticosteroid resistance.
c-jun N-terminal Kinase (JNK):
JNK is known to negatively regulate GR function. plos.org It can physically interact with the GR and inhibit its expression and transcriptional activity. plos.org Specifically, JNK phosphorylates the human GR at Serine 226 (Ser226), which corresponds to Serine 246 in the rat GR. oup.com This phosphorylation event inhibits GR-mediated transcription and promotes the export of the GR from the nucleus to the cytoplasm, effectively reducing its activity. oup.commdpi.com The activation of JNK by pro-inflammatory cytokines like TNF-α can therefore lead to a state of glucocorticoid resistance. mdpi.comatsjournals.org Inhibition of JNK has been shown to enhance GR activity. plos.orgmdpi.com
p38 Mitogen-Activated Protein Kinase (p38 MAPK):
The role of p38 MAPK in GR function is more complex, with reports suggesting both activating and inhibitory effects. p38 MAPK can phosphorylate the GR at different sites, leading to varied functional outcomes. mdpi.com For instance, phosphorylation at Serine 211 (S211) is considered a hallmark of GR transactivation and is induced by p38 MAPK. mdpi.comoup.com Conversely, p38 MAPK can also phosphorylate the GR at other sites, which can impair its nuclear translocation and transcriptional activity, thereby contributing to glucocorticoid insensitivity. mdpi.comatsjournals.org Increased p38 MAPK activity has been implicated in the reduced efficacy of glucocorticoids in conditions like severe asthma. nih.govatsjournals.org The inhibition of p38 MAPK has been shown to positively regulate GR nuclear translocation and the induction of steroid-target genes. atsjournals.org
The interplay between these kinases and the GR is a critical determinant of cellular responsiveness to corticosteroids. A failure to inhibit JNK and p38 activity can lead to a hyperactive MAPK pathway, which in turn impairs GR function and contributes to the development of resistance. nih.gov
Table 1: Kinase-Mediated Regulation of Glucocorticoid Receptor Function
| Kinase | Phosphorylation Site on Human GR | Effect on GR Function | Implication for Corticosteroid Therapy |
| c-jun N-terminal Kinase (JNK) | Ser226 oup.com | Inhibits transcriptional activity; enhances nuclear export oup.commdpi.com | Contributes to resistance mdpi.com |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Ser211 mdpi.comoup.com | Enhances transcriptional activation mdpi.com | Potentiates therapeutic effect |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Other sites (e.g., S134) mdpi.com | Impairs nuclear translocation and/or transcriptional activation mdpi.comatsjournals.org | Contributes to resistance atsjournals.org |
Impact of Impaired Barrier Function in Psoriasis
In psoriasis, the integrity of the epidermal barrier is compromised. jci.orgmdpi.com This impaired barrier function has significant implications for the therapeutic efficacy and potential side effects of topical corticosteroids like hydrocortisone (B1673445) valerate (B167501).
A key feature of psoriatic skin is increased transepidermal water loss (TEWL), indicating a defective barrier. nih.govmdpi.com This compromised barrier facilitates the penetration of topical corticosteroids into the skin, regardless of their potency. nih.gov While this enhanced penetration might initially seem beneficial, it can also increase the systemic absorption of the corticosteroid, especially when applied to large surface areas or for prolonged periods. nih.govnih.gov This increased systemic exposure raises the risk of systemic side effects. nih.govmedsafe.govt.nz
The impaired barrier in psoriasis is also linked to the underlying inflammatory processes of the disease. nih.gov Keratinocyte hyperproliferation and altered differentiation contribute to a disorganized stratum corneum, the outermost layer of the skin responsible for barrier function. mdpi.comnih.gov This environment of chronic inflammation and barrier disruption can contribute to the development of local or systemic toxicity from topical corticosteroids. medsafe.govt.nz Furthermore, the application of topical corticosteroids can itself subtly alter the epidermal barrier, leading to decreased formation of lipid lamellar bodies and delayed barrier recovery. amazonaws.com While the anti-inflammatory effects of the corticosteroid may outweigh this effect and ultimately permit barrier repair, it highlights the complex interaction between the drug and the diseased skin. amazonaws.com
Future Directions and Research Gaps for Hydrocortisone Valerate
Establishing Optimal Treatment Approaches and Maintenance Strategies
The effective management of chronic inflammatory skin conditions often requires not only acute treatment but also long-term maintenance strategies to prevent relapses. For hydrocortisone (B1673445) valerate (B167501), a medium-potency corticosteroid, defining its optimal place in treatment paradigms is an ongoing area of research.
Future research should focus on establishing evidence-based protocols for various dermatoses beyond atopic dermatitis and psoriasis. nih.gov This includes determining the most effective duration of initial treatment and the appropriate frequency of application. For instance, once-daily application is often recommended for better compliance, with twice-daily applications considered for initial, more severe presentations. racgp.org.au
A significant area of investigation is the comparison of "reactive" versus "proactive" therapy. Reactive therapy involves treating flare-ups as they occur, whereas proactive therapy involves the long-term, intermittent application of a topical corticosteroid to previously affected areas to prevent recurrences. researchgate.netmedsciencegroup.us Proactive approaches, such as twice-weekly application, have shown to be more effective than reactive strategies in reducing disease flares in conditions like atopic dermatitis. researchgate.netmedsciencegroup.usnationaleczema.org Studies have demonstrated that proactive therapy can significantly extend remission periods. researchgate.net A study on pediatric atopic dermatitis found a numerically lower relapse rate with proactive therapy compared to a "rank-down" approach where the potency of the steroid is decreased over time. nih.gov
Further comparative studies are needed to determine the optimal maintenance strategy for hydrocortisone valerate. This includes head-to-head trials comparing proactive therapy with this compound against other maintenance-approved medications, such as topical calcineurin inhibitors. medsciencegroup.us Research comparing short bursts of more potent corticosteroids with longer durations of medium-potency steroids like this compound could also help delineate the most effective and safe long-term management plans. bmj.comnih.gov
Table 1: Proactive vs. Reactive Therapy Concepts
| Therapy Type | Description | Goal |
| Reactive | Treatment is initiated at the first sign of a disease flare-up and discontinued (B1498344) upon resolution. | Control acute inflammation and symptoms. |
| Proactive | Low-dose, intermittent application of anti-inflammatory agents on previously affected, now clear skin. researchgate.netmedsciencegroup.us | Prevent or reduce the frequency and severity of relapses by managing subclinical inflammation. medsciencegroup.us |
Further Research into Mechanisms of Action and Resistance
The anti-inflammatory effects of this compound are primarily attributed to its action as a glucocorticoid receptor agonist. nih.gov Like other corticosteroids, it binds to cytosolic glucocorticoid receptors. nih.govdrugbank.com This complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. nih.govdrugbank.com This interaction modulates gene expression, leading to the inhibition of pro-inflammatory cytokines (like interleukins and TNF-alpha) and the promotion of anti-inflammatory proteins such as lipocortin-1 (annexin-1). nih.govdrugbank.comkaya.in Lipocortin-1 inhibits phospholipase A2, thereby blocking the arachidonic acid cascade and the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govdrugbank.com
Esterification of hydrocortisone at the C-17 position to form this compound increases its lipophilicity and binding affinity for the glucocorticoid receptor compared to the parent compound, which enhances its potency. nih.govresearchgate.net
However, gaps remain in understanding the nuances of its action. Further research is needed to elucidate the specific profile of gene expression changes induced by this compound in different skin cells (e.g., keratinocytes, fibroblasts, immune cells).
A critical area for future investigation is the phenomenon of tachyphylaxis, or the development of tolerance with prolonged use. amazonaws.com While tachyphylaxis to the vasoconstrictive effect of topical steroids is known, the clinical significance and underlying mechanisms in inflammatory dermatoses are less clear. ijdvl.combpac.org.nz It was once thought to be due to intraepidermal de-esterification, but this has been disputed. ijdvl.com Some propose that what is perceived as tachyphylaxis may be related to poor patient compliance over time. ijdvl.com Further studies are needed to determine if and how tachyphylaxis occurs with this compound and to develop strategies to mitigate it, such as intermittent or "weekend" therapy. ijdvl.com
Mechanisms of resistance are also an important research focus. While generalized glucocorticoid resistance due to receptor mutations is rare, localized or acquired resistance can occur. endocrine.org Research into other corticosteroids suggests that failures in the inhibition of certain signaling pathways, like the c-jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, could contribute to reduced glucocorticoid receptor function and subsequent inflammation. nih.gov Investigating these pathways in the context of this compound could provide insights into treatment failures.
Long-term Safety and Efficacy in Vulnerable Populations (e.g., Pediatric)
The use of this compound in vulnerable populations, particularly children, requires careful consideration and further research. The safety and effectiveness of this compound in pediatric patients have not been definitively established. drugs.comnih.gov Due to their higher ratio of skin surface area to body mass, children are at a greater risk of systemic absorption and subsequent side effects like hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome. nih.gov
While short-term studies have been conducted, there is a lack of long-term data on the safety and efficacy of this compound in children. One study in pediatric patients aged 2 to 12 with atopic dermatitis reported a higher incidence of adverse events compared to adults, including eczema, pruritus, and stinging. nih.gov Clinical trials are needed to establish safe and effective long-term maintenance protocols for children with chronic conditions like atopic dermatitis. clinicaltrials.gov A study comparing a 3-day course of potent betamethasone (B1666872) valerate to a 7-day course of mild hydrocortisone in children found no difference in skin thinning, suggesting that short bursts of more potent steroids might be an alternative to longer-term use of mid-potency ones. medicinetoday.com.au
For the elderly population, studies to date have not indicated specific problems that would limit the usefulness of this compound. drugs.com However, this population often has thinner, more fragile skin, which could theoretically increase the risk of local side effects like atrophy. racgp.org.auaafp.org More targeted research on the long-term safety profile in geriatric patients with various dermatoses is warranted.
Table 2: Research Needs in Vulnerable Populations
| Population | Key Research Questions |
| Pediatric | What is the long-term safety and efficacy of intermittent/proactive this compound use for chronic dermatoses? What is the minimal effective dose to minimize systemic absorption and potential effects on growth? drugs.comnih.gov Are there specific formulations that can reduce systemic risk in children? |
| Geriatric | What is the incidence of skin atrophy and other local side effects with long-term use on aged skin? racgp.org.audrugs.com Are there interactions with common systemic medications in the elderly that affect efficacy or safety? |
Investigations into Novel Formulations and Delivery Systems
The vehicle in which a topical corticosteroid is delivered significantly impacts its penetration, efficacy, and patient adherence. Future research into novel formulations of this compound aims to optimize its delivery, enhance its therapeutic index (the balance between efficacy and side effects), and improve cosmetic acceptability.
Current formulations include creams and ointments. bmj.com However, research is exploring advanced drug delivery systems. One area of interest is nanoparticle-based systems , such as liposomes and polymeric nanoparticles. mdpi.commdpi.com These systems can potentially:
Increase drug retention in the epidermis and dermis, targeting the site of inflammation. mdpi.com
Provide a sustained-release profile, possibly reducing the frequency of application. scispace.com
Decrease systemic absorption, thereby improving the safety profile. mdpi.com
Protect against skin atrophy. nih.gov
For example, studies with other corticosteroids have shown that chitosan (B1678972) nanoparticles can enhance skin targeting and reduce systemic uptake. mdpi.commdpi.com A study on hydrocortisone delivery using solid lipid nanoparticles (SLN) also showed potential for controlled release. researchgate.net
Other novel formulations being investigated for corticosteroids include foaming emulsions . These non-alcoholic foams can offer a more cosmetically elegant and easily spreadable alternative to traditional creams and ointments, which may improve patient compliance. thischangedmypractice.com
An older study highlighted a drug delivery system for hydrocortisone using a stabilized carbamide (urea) vehicle, which was found to be as effective as a more potent steroid, suggesting that enhancing penetration through the vehicle can improve efficacy without increasing the steroid's intrinsic potency. clinicaltrials.govnih.gov Further development and clinical testing of these and other advanced formulations for this compound are needed.
Pharmacogenomic Studies and Individualized Therapy
The response to corticosteroid therapy can vary significantly among individuals. Pharmacogenomics, the study of how genes affect a person's response to drugs, holds the promise of personalizing this compound therapy to maximize efficacy and minimize risks.
A key area for investigation is the gene encoding the glucocorticoid receptor (NR3C1) . Several polymorphisms in this gene have been identified that may alter an individual's sensitivity to glucocorticoids. endocrine.orgmdpi.com For example:
The N363S polymorphism has been associated with an increased sensitivity to the cortisol-suppressing effects of exogenous glucocorticoids. nih.govnih.gov
The BclI polymorphism has been linked to a diminished cortisol response to stress. nih.gov
The ER22/23EK polymorphism is associated with relative resistance to glucocorticoids. endocrine.org
Research in this area for this compound is currently lacking. Future pharmacogenomic studies could investigate whether these or other polymorphisms in the GR gene, or in genes for metabolizing enzymes like CYP3A4 (which is involved in hepatic metabolism of corticosteroids), predict clinical response or the likelihood of side effects from topical this compound. nih.gov Such studies could pave the way for individualized therapy, where the choice of corticosteroid and dosing regimen is tailored to a patient's genetic profile. This could be particularly beneficial for patients requiring long-term treatment or for those who have shown a suboptimal response to standard therapy.
Q & A
Q. What experimental models are validated for assessing the anti-inflammatory efficacy of hydrocortisone valerate in vivo?
The UV erythema test is a widely accepted model. It involves irradiating the back with 1.5-fold minimal erythema dose (MED) of UV-B light to induce inflammation. This compound is applied post-irradiation, and efficacy is quantified by erythema suppression. This model requires ≥40 subjects for statistical significance, with potent corticosteroids (e.g., prednicarbate) as positive controls .
Q. How is this compound classified among topical corticosteroids, and what methodological criteria define its potency?
this compound is a Group D2 labile prodrug ester, categorized as "moderately potent." Classification relies on vasoconstrictor assays and clinical trials comparing erythema suppression. Its potency is intermediate between low-strength hydrocortisone and higher-potency agents like betamethasone valerate .
Q. What analytical techniques are recommended for identifying structural isomers or impurities in this compound formulations?
High-performance liquid chromatography (HPLC) with UV detection is standard. For example, Hydrocortisone 6-oxo Valerate (an oxidation-related impurity) is resolved using a C18 column with acetonitrile-water gradients. Mass spectrometry (LC-MS) confirms structural identity .
Q. What clinical trial designs are used to evaluate this compound’s efficacy in inflammatory dermatoses?
Double-blind, randomized controlled trials (RCTs) with parallel arms are typical. Endpoints include Investigator Global Assessment (IGA) scores and transepidermal water loss (TEWL) measurements. Comparator arms often include vehicle controls and active agents (e.g., mometasone furoate) .
Q. How does this compound’s mechanism of action differ from non-prodrug corticosteroids?
As a prodrug, it requires enzymatic hydrolysis (e.g., by esterases in the epidermis) to release active hydrocortisone. This localized activation minimizes systemic absorption. Mechanistic studies use ex vivo skin models with radiolabeled compounds to track metabolic conversion .
Advanced Research Questions
Q. How do researchers address conflicting data on this compound’s efficacy compared to other corticosteroids in phimosis treatment?
In phimosis trials, betamethasone valerate (0.05%) outperformed this compound (1-2%), with 88% vs. 50-60% response rates. Contradictions arise from differences in steroid potency, application frequency, and patient adherence. Meta-analyses adjust for covariates like baseline phimosis severity .
Q. What methodologies are employed to study the pharmacokinetics of this compound in stratum corneum penetration?
Franz diffusion cells with human ex vivo skin are standard. Radiolabeled this compound is applied, and penetration is quantified via scintillation counting. Confocal Raman spectroscopy further maps drug distribution in epidermal layers .
Q. How can researchers mitigate inter-individual variability in this compound response during clinical trials?
Stratified randomization by skin type (Fitzpatrick scale) and baseline inflammation severity reduces variability. Pharmacogenomic analyses of glucocorticoid receptor (NR3C1) polymorphisms may also explain differential responses .
Q. What in vitro models are used to investigate this compound’s impact on cytokine suppression?
Primary human keratinocytes stimulated with TNF-α or IL-1β are treated with this compound. ELISA or multiplex assays measure IL-6, IL-8, and TNF-α suppression. Dose-response curves compare efficacy to reference standards (e.g., dexamethasone) .
Q. How do researchers resolve discrepancies in this compound’s potency rankings across historical studies?
Historical vasoconstrictor assays (e.g., McKenzie assay) showed variability due to formulation differences (ointment vs. cream). Modern studies standardize vehicle composition and use laser Doppler imaging for objective blood flow measurement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
